molecular formula C12H13BrN2OS2 B2623780 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide CAS No. 1436269-03-2

2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide

Cat. No.: B2623780
CAS No.: 1436269-03-2
M. Wt: 345.27
InChI Key: SVXANCYFJHFYMD-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a synthetic organic compound that features a brominated thiophene ring and a cyanothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide typically involves multi-step organic reactions. A common approach might include:

    Amidation: Formation of the amide bond between the bromothiophene derivative and the cyanothiolan moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thiophene ring or the cyanothiolan moiety.

    Reduction: Reduction reactions could target the bromine atom or the nitrile group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted thiophenes or modified amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets.

Industry

In industry, such compounds might be used in the development of new materials, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action for 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
  • 2-(5-Fluorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide

Uniqueness

The presence of the bromine atom in 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS2/c1-8(9-2-3-10(13)18-9)11(16)15-12(6-14)4-5-17-7-12/h2-3,8H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXANCYFJHFYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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